![molecular formula C25H26N2O4 B2467750 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-[(4-methylphenyl)methyl]acetamide CAS No. 898456-70-7](/img/structure/B2467750.png)
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-[(4-methylphenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-[(4-methylphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C25H26N2O4 and its molecular weight is 418.493. The purity is usually 95%.
BenchChem offers high-quality 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-[(4-methylphenyl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-[(4-methylphenyl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Aspects and Properties in Inclusion Compounds
Research has shown that amide-containing isoquinoline derivatives exhibit unique structural aspects when interacting with various compounds. For instance, certain isoquinoline derivatives form gels upon treatment with mineral acids, while others form crystalline salts. These structural transformations highlight the potential of such compounds in forming host-guest complexes with enhanced fluorescence emissions, offering insights into their applications in materials science and sensor technology (Karmakar, Sarma, & Baruah, 2007).
Antimalarial Activity and Structure-Activity Relationships
Isoquinoline derivatives have also been studied for their antimalarial properties. A series of compounds synthesized from substituted phenyl analogues demonstrated increasing antimalarial potency against Plasmodium berghei in mice. These studies provide a foundation for further exploration of isoquinoline derivatives in the development of new antimalarial agents (Werbel et al., 1986).
Synthetic Methodologies for Isoquinolin-1-ylidene Acetamides
Innovative synthetic methodologies have been developed for the creation of isoquinolin-1-ylidene acetamides, highlighting the versatility and potential of these compounds in chemical synthesis. Such methodologies pave the way for the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Kobayashi et al., 2007).
Broad-Spectrum Antifungal Agents
Isoquinoline derivatives have shown promise as broad-spectrum antifungal agents, particularly against Candida and Aspergillus species. This highlights their potential in addressing the need for new antifungal therapies in the face of rising resistance to existing treatments (Bardiot et al., 2015).
Antibacterial Activity of Quinoline Derivatives
The antibacterial activity of quinoline derivatives has been investigated, demonstrating their effectiveness against certain strains of bacteria. This research contributes to the ongoing search for new antibacterial agents to combat antibiotic resistance (Le, Pham, & Nguyen, 2018).
Potential Therapeutic Applications
Research into novel anilidoquinoline derivatives has shown significant therapeutic potential, particularly in treating conditions like Japanese encephalitis. These compounds exhibit antiviral and antiapoptotic effects, suggesting their utility in developing treatments for viral infections (Ghosh et al., 2008).
Synthesis and Pharmacological Activities
Further studies have focused on the synthesis of various quinazolinone analogues and their pharmacological activities, including antitumor and antifungal properties. This research underscores the potential of isoquinoline derivatives in the development of new therapeutic agents for treating a wide range of diseases (Al-Suwaidan et al., 2016).
Propriétés
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-18-6-8-19(9-7-18)13-26-25(29)17-31-24-16-30-22(12-23(24)28)15-27-11-10-20-4-2-3-5-21(20)14-27/h2-9,12,16H,10-11,13-15,17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRLTGKXDKZXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-[(4-methylphenyl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

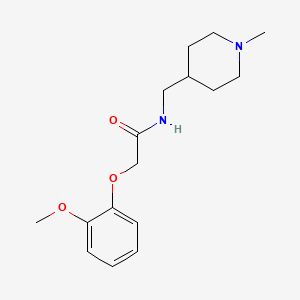
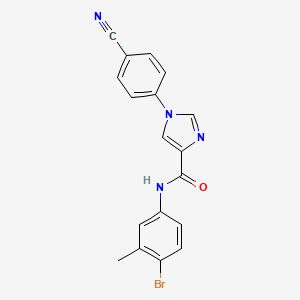
![1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2467671.png)
![ethyl 2-(4,6-dioxo-2-phenyl-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2467672.png)
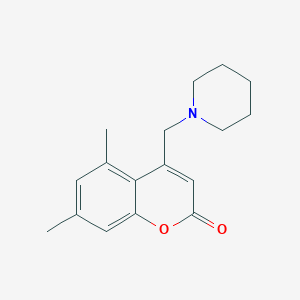


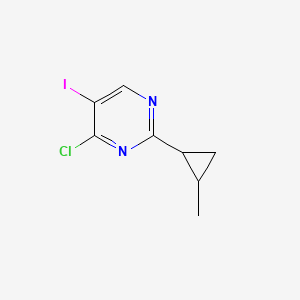
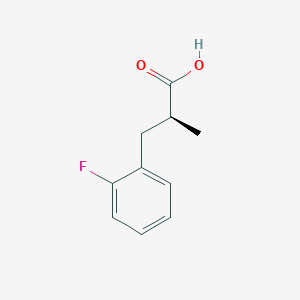
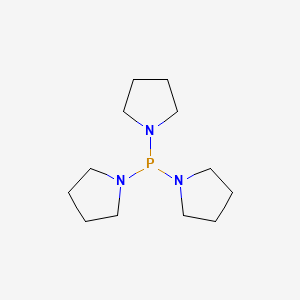

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2467687.png)

